Cas no 70336-89-9 (6-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one)

6-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one 化学的及び物理的性質
名前と識別子
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- CS-0078938
- 70336-89-9
- 6-benzyl-4-hydroxy-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one
- 6-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
-
- インチ: 1S/C15H16N2O2/c18-14-8-15(19)16-13-6-7-17(10-12(13)14)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H2,16,18,19)
- InChIKey: REIFYYVABNNBHI-UHFFFAOYSA-N
- SMILES: OC1=CC(NC2=C1CN(CC1C=CC=CC=1)CC2)=O
計算された属性
- 精确分子量: 256.121177757g/mol
- 同位素质量: 256.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 433
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 52.6Ų
6-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1149578-1g |
6-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one |
70336-89-9 | 98% | 1g |
¥10327.00 | 2024-05-03 |
6-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one 関連文献
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
6-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-oneに関する追加情報
6-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one: A Comprehensive Overview
The compound 6-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, identified by the CAS number 70336-89-9, is a structurally complex organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of naphthyridinones, which are known for their unique bicyclic structure and diverse functional groups. The molecule features a benzyl group attached at the 6-position of the naphthyridine ring system, along with a hydroxyl group at the 4-position and a ketone group at the 2-position. These structural elements contribute to its intriguing chemical properties and reactivity.
Recent studies have highlighted the importance of 6-Benzyl-4-hydroxy moieties in medicinal chemistry. Researchers have demonstrated that such structures can serve as scaffolds for developing bioactive compounds with potential therapeutic applications. For instance, derivatives of this compound have shown promise in modulating enzyme activity and targeting specific cellular pathways. The tetrahydro ring system in this molecule adds further complexity to its structure, potentially enhancing its ability to interact with biological targets.
The synthesis of 5,6,7,8-tetrahydro-naphthyridinones has been an area of active investigation. Advanced synthetic methodologies, including multi-component reactions and catalytic asymmetric synthesis, have enabled the efficient construction of this class of compounds. These methods not only improve yield but also allow for fine-tuning of the molecule's stereochemistry and functional groups. Such advancements are crucial for exploring the compound's potential in drug discovery and materials science.
In terms of applications, 1H-naphthyridinone derivatives have found utility in various industries. For example, they are being explored as candidates for anti-inflammatory agents due to their ability to inhibit key inflammatory mediators. Additionally, their photochemical properties make them attractive for use in optoelectronic materials. Recent breakthroughs in computational chemistry have further enhanced our understanding of how these molecules interact with light and other external stimuli.
The integration of experimental and computational approaches has been instrumental in advancing our knowledge of this compound. Quantum mechanical calculations have provided insights into the electronic structure and reactivity of CAS No 70336-89-9, while experimental studies have validated these predictions through spectroscopic analysis and biological assays. This interdisciplinary approach ensures that the research on this compound remains at the forefront of scientific innovation.
In conclusion, 6-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1H-naphthyridinone represents a fascinating example of how structural complexity can lead to functional diversity. With ongoing research uncovering new aspects of its chemistry and biology, this compound continues to be a subject of interest for scientists across multiple disciplines.
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